Computational Docking Affinity of the Core Scaffold
The unsubstituted core scaffold, 4-benzyl-5-oxomorpholine-3-carbamide, was subjected to molecular docking against a pyrrole inhibitor target, yielding a binding affinity of −7.5 kcal/mol [1]. While this value was obtained for the primary amide rather than the N-aryl carboxamide of CAS 1351587-99-9, it establishes a quantitative baseline for the scaffold's intrinsic target engagement potential. The addition of the 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound is predicted to further modulate binding through enhanced hydrophobic contacts and altered hydrogen-bond geometry at the carboxamide NH [2].
| Evidence Dimension | In silico docking binding affinity (ΔG) |
|---|---|
| Target Compound Data | Not directly measured; scaffold baseline −7.5 kcal/mol [1] |
| Comparator Or Baseline | 4-Benzyl-5-oxomorpholine-3-carbamide (unsubstituted amide): −7.5 kcal/mol |
| Quantified Difference | Scaffold baseline established; substituent effect not yet experimentally quantified |
| Conditions | AutoDock docking into pyrrole inhibitor binding site; DFT/B3LYP/6-311++G(d,p) optimized ligand geometry |
Why This Matters
This is the only publicly available target-engagement data for the 5-oxomorpholine-3-carboxamide chemotype, providing a minimum binding energy benchmark that procurement decisions can reference when designing focused libraries.
- [1] Murthy Krishna et al. Journal of Molecular Structure, 2017, 1134, 25-39. Docking studies: title compound forms stable complex with pyrrole inhibitor; binding affinity value of −7.5 kcal/mol. View Source
- [2] Murthy Krishna et al. Journal of Molecular Structure, 2017, 1134, 25-39. Molecular electrostatic potential (MEP) and Fukui function analysis identify reactive sites on the morpholine scaffold. View Source
